Iodomethyl Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

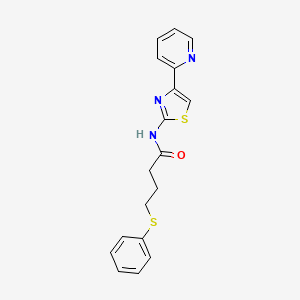

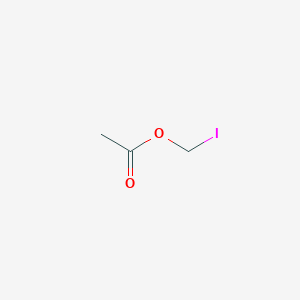

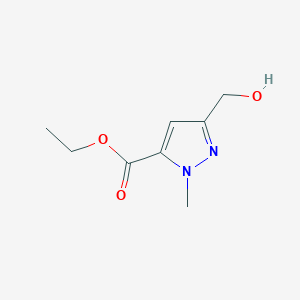

Iodomethyl acetate is a chemical compound with the molecular formula C3H5IO2 . It has an average mass of 199.975 Da and a monoisotopic mass of 199.933411 Da .

Synthesis Analysis

The synthesis of aldehydes and ketones from the oxidation of iodomethyl groups has been studied . The oxidation of iodomethyl groups in benzylic iodides and allylic iodides has been carried out using numerous well-known approaches reported in the literature . These include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation .

Molecular Structure Analysis

The molecular structure of Iodomethyl acetate consists of 3 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It has a density of 2.0±0.1 g/cm3, a boiling point of 163.8±23.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .

Chemical Reactions Analysis

Iodomethyl groups offer a very simple, mild, efficient, and inexpensive means to substituted aldehydes and ketones . This work would be applicable for large-scale synthesis of various carbonyl compounds and could be helpful for designing many organic reactions on an industrial scale .

Physical And Chemical Properties Analysis

Iodomethyl acetate has a molar refractivity of 30.7±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 12.2±0.5 10-24 cm3 . It also has a surface tension of 38.6±3.0 dyne/cm and a molar volume of 100.4±3.0 cm3 .

Aplicaciones Científicas De Investigación

Ultrasound-Accelerated Synthesis in Organic Chemistry

Iodomethyl acetate has been utilized in the ultrasound-accelerated synthesis of chiral allylic alcohols. This method, promoted by indium metal, has shown high selectivity and excellent yields, tolerating both acid and base labile functional groups, as well as free hydroxyl groups. The application of ultrasound has been noted for improved yields and enhanced rates in this synthesis process (Yadav, Reddy, & Reddy, 2003).

Synthesis of Labeled Compounds in Radiopharmaceuticals

Iodomethyl acetate is instrumental in the synthesis of iodine-131 labeled compounds, which are significant in the field of radiopharmaceuticals. For instance, it has been used in the synthesis of 6β-iodomethyl-19-norcholest-5(10)-en-3α-ol, a compound obtained through specific chemical rearrangements and used in isotope exchange processes (Komatsu et al., 1979).

Development of Amino Alcohol Derivatives

In organic chemistry, acyloxymethyl radicals generated from iodomethyl esters, including iodomethyl acetate, have been added to imines. This process, facilitated by dimethylzinc or triethylborane, has been used to produce amino alcohol derivatives. The hydrolysis of the acyloxy moiety of the adducts results in these derivatives, which are valuable in various chemical syntheses (Yamada et al., 2008).

Biogeochemical Processes in Environmental Studies

Iodomethyl acetate has been indirectly relevant in studies investigating biogeochemical processes. For instance, research on the behavior of microorganisms under feast/famine conditions, often seen in wastewater treatment processes, involved the study of substances like acetate. Understanding these microbial responses to varying conditions is crucial for environmental and waste management strategies (van Aalst-van Leeuwen et al., 1997).

Applications in Health Policy Research

Although not directly related to iodomethyl acetate, the use of acetate-buffered solutions in medical research provides context for the broader applications of acetate compounds. Research into the use of acetate-buffered crystalloid fluids compared with other infusates has implications for medical practice and health policy (Pfortmueller & Fleischmann, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

iodomethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c1-3(5)6-2-4/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDJTVSTIFYISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethyl Acetate | |

CAS RN |

13398-11-3 |

Source

|

| Record name | iodomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2673569.png)

![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)

![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)